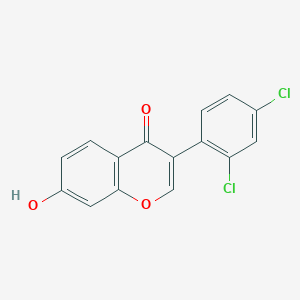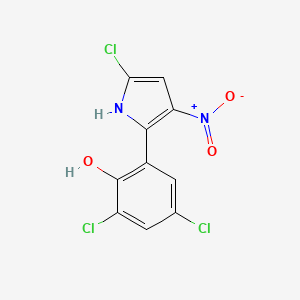
2,4-Dichloro-6-(5-chloro-3-nitro-1H-pyrrol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-(5-chloro-3-nitro-1H-pyrrol-2-yl)phenol is a synthetic organic compound that belongs to the class of phenols It is characterized by the presence of two chlorine atoms and a nitro group attached to a pyrrole ring, which is further connected to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(5-chloro-3-nitro-1H-pyrrol-2-yl)phenol typically involves the nitration of a precursor compound, followed by chlorination and subsequent coupling reactions. One common method involves the nitration of 2,4-dichlorophenol to introduce the nitro group, followed by the formation of the pyrrole ring through a series of cyclization reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid and nitric acid, as well as elevated temperatures to facilitate the nitration process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. For example, a continuous nitration process using a microreactor system can be employed to achieve high yields and purity of the final product . This method allows for precise control over reaction parameters, such as temperature, flow rate, and reactant concentrations, resulting in a more efficient and cost-effective production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(5-chloro-3-nitro-1H-pyrrol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Aminophenols and related amine derivatives.
Substitution: Halogenated phenols and nitrophenols.
Scientific Research Applications
2,4-Dichloro-6-(5-chloro-3-nitro-1H-pyrrol-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(5-chloro-3-nitro-1H-pyrrol-2-yl)phenol involves its interaction with biological targets, such as enzymes and cellular membranes. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The chlorine atoms and phenol group contribute to the compound’s ability to disrupt microbial cell walls and inhibit enzyme activity, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-nitrophenol: Similar structure but lacks the pyrrole ring.
2,4-Dichlorophenol: Lacks both the nitro group and the pyrrole ring.
5-Chloro-3-nitro-1H-pyrrole-2-carboxylic acid: Contains the pyrrole ring and nitro group but differs in the phenolic structure.
Uniqueness
2,4-Dichloro-6-(5-chloro-3-nitro-1H-pyrrol-2-yl)phenol is unique due to the combination of its phenol and pyrrole rings, along with the presence of both chlorine and nitro substituents. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
2,4-dichloro-6-(5-chloro-3-nitro-1H-pyrrol-2-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2O3/c11-4-1-5(10(16)6(12)2-4)9-7(15(17)18)3-8(13)14-9/h1-3,14,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEOBHBCFXDBHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C=C(N2)Cl)[N+](=O)[O-])O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236318 |
Source


|
| Record name | Pyrrolomycin E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87376-16-7 |
Source


|
| Record name | Pyrrolomycin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087376167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolomycin E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


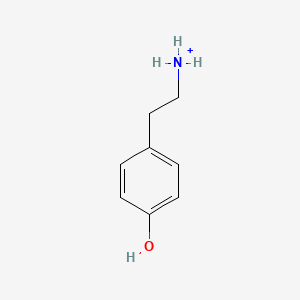
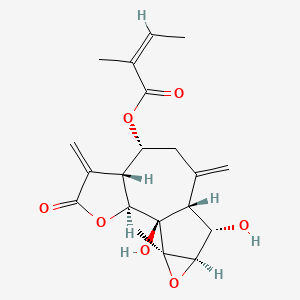

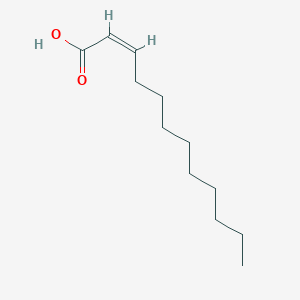

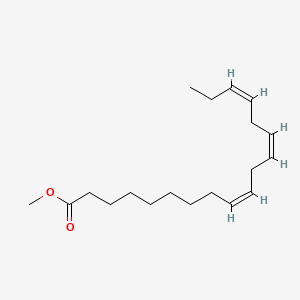
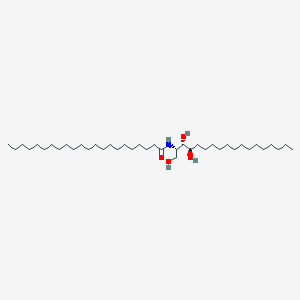
![1-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B1236986.png)
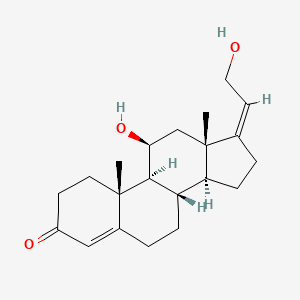
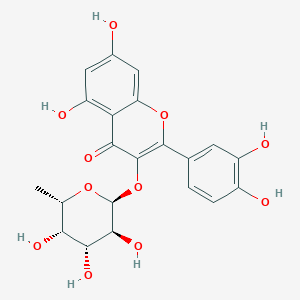
![2-[(E)-2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B1236993.png)
